N-Methyl-2,4-dinitroaniline-d3

Mass Spectrometry Isotope Dilution Environmental Analysis

N-Methyl-2,4-dinitroaniline-d3 (CAS 91808-45-6) is a stable isotope-labeled analog of N-methyl-2,4-dinitroaniline (NDMA, CAS 2044-88-4), distinguished by the replacement of three hydrogen atoms with deuterium at the N-methyl position (IUPAC: 2,4-dinitro-N-(trideuteriomethyl)aniline). With a molecular formula of C7H4D3N3O4 and a molecular weight of 200.17 g/mol, this compound belongs to the class of deuterated dinitroanilines and is supplied primarily as a certified reference material for use as an internal standard in mass spectrometry and high-performance liquid chromatography (HPLC) analytical workflows.

Molecular Formula C7H7N3O4
Molecular Weight 200.168
CAS No. 91808-45-6
Cat. No. B565484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2,4-dinitroaniline-d3
CAS91808-45-6
SynonymsN-Methyl-2,4-dinitro-benzenamine-d3;  N-Methyl-2,4-dinitro-aniline-d3;  (2,4-Dinitrophenyl)methylamine-d3;  1-(Methylamino)-2,4-dinitrobenzene-d3;  2,4-Dinitro-N-methylaniline-d3;  NSC 36958-d3; 
Molecular FormulaC7H7N3O4
Molecular Weight200.168
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3/i1D3
InChIKeyIQEJEZOCXWJNKR-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2,4-dinitroaniline-d3 (CAS 91808-45-6): A Deuterated Analytical Reference Standard for Isotope Dilution Quantification


N-Methyl-2,4-dinitroaniline-d3 (CAS 91808-45-6) is a stable isotope-labeled analog of N-methyl-2,4-dinitroaniline (NDMA, CAS 2044-88-4), distinguished by the replacement of three hydrogen atoms with deuterium at the N-methyl position (IUPAC: 2,4-dinitro-N-(trideuteriomethyl)aniline) . With a molecular formula of C7H4D3N3O4 and a molecular weight of 200.17 g/mol, this compound belongs to the class of deuterated dinitroanilines and is supplied primarily as a certified reference material for use as an internal standard in mass spectrometry and high-performance liquid chromatography (HPLC) analytical workflows [1]. Its unlabeled counterpart, NDMA, is recognized both as an analytical derivative for detecting oxidants (O3 and NO2) via MDNPH derivatization and as a potential impurity in pharmaceutical syntheses [2].

Why Unlabeled N-Methyl-2,4-dinitroaniline Cannot Substitute for N-Methyl-2,4-dinitroaniline-d3 in Quantitative Trace Analysis


In quantitative analytical chemistry, substituting an unlabeled internal standard (e.g., N-Methyl-2,4-dinitroaniline, MW 197.15) for its deuterated isotopologue (N-Methyl-2,4-dinitroaniline-d3, MW 200.17) introduces systematic error due to differences in physicochemical behavior during sample preparation and instrumental analysis [1]. While both compounds exhibit nearly identical chemical properties, the +3 Da mass shift of the deuterated form enables unequivocal mass spectrometric discrimination from the native analyte, a critical requirement for stable isotope dilution assays [2]. The unlabeled analog cannot provide this inherent chromatographic or spectral separation, leading to compromised accuracy and precision in complex matrices where co-eluting interferences are prevalent. Furthermore, the documented use of unlabeled NDMA as a derivatization product for oxidant quantification renders it unsuitable as a blank matrix spike, as it may be generated in situ from the MDNPH reagent itself during sampling [3].

Quantitative Differentiation of N-Methyl-2,4-dinitroaniline-d3: Molecular Mass, Isotopic Purity, and Methodological Superiority


Mass Spectrometric Discrimination: A +3 Da Shift Enables Specific Multiple Reaction Monitoring (MRM)

The replacement of three hydrogen atoms with deuterium in N-Methyl-2,4-dinitroaniline-d3 results in a molecular weight increase of +3.02 Da relative to the unlabeled analog, N-Methyl-2,4-dinitroaniline [1]. This mass shift is sufficient to fully resolve the isotopic envelopes of the analyte and internal standard in low-resolution mass spectrometers, such as single quadrupole LC-MS systems, and permits the use of distinct MRM transitions for quantification [2]. By comparison, unlabeled internal standards or non-deuterated structural analogs (e.g., 2,4-Dinitroaniline, CAS 97-02-9) co-elute and share identical or overlapping mass-to-charge ratios with the target analyte, rendering them incapable of providing this level of analytical specificity.

Mass Spectrometry Isotope Dilution Environmental Analysis

Chromatographic Co-Elution with Analyte: Compensating for Matrix Effects and Recovery Variability

Due to the near-identical physicochemical properties conferred by deuterium substitution, N-Methyl-2,4-dinitroaniline-d3 exhibits virtually identical chromatographic retention time to its unlabeled counterpart under reversed-phase HPLC conditions [1]. This co-elution property is a fundamental requirement for an ideal internal standard, as it ensures that both the analyte and the standard experience the same degree of ion suppression or enhancement from co-extracted matrix components in electrospray ionization (ESI) sources [2]. In contrast, the use of a non-isotopic internal standard, such as 2,4-Dinitroaniline (melting point 176-178 °C vs. 171-172 °C for NDMA), would introduce differential retention behavior and potentially disparate matrix effects, degrading quantitative accuracy.

HPLC Method Validation Matrix Effects

Purity and Lot-Specific Certification: Enabling Traceable Quantification in Regulated Environments

Commercial offerings of N-Methyl-2,4-dinitroaniline-d3 are accompanied by a Certificate of Analysis (CoA) specifying lot-specific purity and isotopic enrichment, a critical requirement for GLP/GMP-compliant bioanalytical and environmental monitoring . This traceability to a characterized reference standard allows for the calculation of precise concentrations using isotope dilution equations, minimizing bias from impurities. While unlabeled N-Methyl-2,4-dinitroaniline is also available with a CoA (e.g., ≥98% purity), its utility as a quantitative internal standard is nullified by its chemical equivalence to the target analyte, preventing its use in distinguishing source-derived from method-derived variation .

Quality Control Regulatory Compliance Analytical Standards

Targeted Application Scenarios for N-Methyl-2,4-dinitroaniline-d3 in Analytical Method Development


Stable Isotope Dilution LC-MS/MS Quantification of Oxidant-Derived NDMA in Ambient Air Monitoring

In methods employing 1-methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) coated cartridges for the simultaneous determination of formaldehyde, acetaldehyde, ozone, and nitrogen dioxide in ambient air, N-methyl-2,4-dinitroaniline (MDNA) is generated as a quantitative derivative of the oxidants (O3 + NO2) [1]. The addition of a known quantity of N-Methyl-2,4-dinitroaniline-d3 as a surrogate internal standard prior to cartridge extraction enables correction for variable MDNPH-to-MDNA conversion efficiency and analyte recovery from the silica gel sorbent. The +3 Da mass shift allows the MS detector to independently monitor the native MDNA and the deuterated internal standard, yielding a quantification limit of 1.6 ppbv for O(x) (as reported for the native method) with improved precision compared to external standard calibration [1].

Correction of Matrix Effects in the HPLC-UV Determination of Butocarboxim Insecticide Residues via Methylamine Derivatization

Butocarboxim residue analysis in plant and soil matrices involves a multi-step procedure: extraction, clean-up, alkaline hydrolysis to liberate methylamine, and derivatization with 1-fluoro-2,4-dinitrobenzene to yield N-methyl-2,4-dinitroaniline (MDNA), which is then quantified by HPLC-UV [2]. The use of N-Methyl-2,4-dinitroaniline-d3 as an internal standard, added at the beginning of the sample preparation workflow, would provide a means to correct for cumulative losses across the entire process (extraction, hydrolysis, and derivatization). While HPLC-UV cannot distinguish the isotopic label, the co-eluting standard serves to normalize injection volume variability and detector drift, offering a more reliable correction than a structurally unrelated internal standard. The original method reported recovery values above 75% at 0.5 mg/kg fortification levels, a metric that could be improved through the use of a deuterated isotopologue [2].

Pharmaceutical Impurity Profiling of Bendamustine and Related Nitroaniline Synthesis Byproducts

N-Methyl-2,4-dinitroaniline is a known impurity in the synthesis of the chemotherapeutic agent Bendamustine (e.g., Bendamustine Impurity 30) [3]. In pharmaceutical quality control, the accurate quantification of this potentially genotoxic impurity at trace levels is mandated by ICH M7 guidelines. Employing N-Methyl-2,4-dinitroaniline-d3 as an internal standard for LC-MS/MS analysis of the active pharmaceutical ingredient (API) enables the precise measurement of the impurity without interference from the large excess of the drug substance. The deuterated standard provides a reference point for both retention time and ionization response, ensuring that the method meets the stringent sensitivity and accuracy requirements for toxicological threshold of concern (TTC)-based limits [3].

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